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Compound of Interest

3-(3-Chloro-4-

Compound Name:
nitrophenoxy)pyrrolidine

Cat. No.: B13537318

Get Quote

Executive Summary: Commercial Status

Current Market Status:Non-Stock / Custom Synthesis Only Unlike its fluorinated analogs (e.qg.,
3-(3-chloro-4-fluorophenoxy)pyrrolidine), the specific 3-chloro-4-nitro variant is not a standard
catalog item at major global distributors (Sigma-Aldrich, Fisher, VWR).[1] It is classified as a
"Make-to-Order" building block.[1]

Sourcing Decision Matrix

Researchers requiring this compound have two primary pathways: Custom Synthesis
(Outsourced) or In-House Synthesis.[1]
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Requirement: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Check Major Catalogs
(Sigma, Enamine, Combi-Blocks)

Result: Not In Stock

Decision Point:
Time vs. Cost

udget > Time Time > Budget
Option A: Custom Synthesis Option B: In-House Synthesis
(CROs: WuXi, ChemPartner) (High Feasibility)
Lead Time: 4-6 Weeks Lead Time: 3-5 Days
Cost: High ($2,000+ / 5g) Cost: Low (<$200 / 59g)
Risk: Low Risk: Moderate (Safety)

Click to download full resolution via product page

Figure 1: Sourcing decision tree highlighting the trade-off between lead time and resource
allocation.

Technical Profile & Scaffold Analysis

This compound serves as a critical pharmacophore linker.[1] The pyrrolidine nitrogen offers a
handle for reductive amination or amide coupling, while the nitro group is a "masked" aniline,
ready for reduction to form bi-aryl amine systems common in kinase inhibitors.[1]
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Property Specification

Chemical Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Molecular Formula C10H11CIN203

Molecular Weight 242.66 g/mol

LogP (Predicted) ~1.8 (Lipophilic, good membrane permeability)
pKa (Pyrrolidine) ~9.5 (Secondary amine)

st hemist Available as Racemic, (R)-, or (S)- enantiomers
ereochemistr
Y depending on starting material.[1][2]

In-House Synthesis Protocol (Recommended)

Given the commercial scarcity, in-house synthesis is the most efficient strategy.[1] The route
utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by acidolytic deprotection.[1]

Reaction Pathway

The synthesis relies on the high reactivity of 3-chloro-4-nitrofluorobenzene.[1] The fluorine
atom, located para to the nitro group, is a superior leaving group compared to chlorine,
ensuring regioselectivity at the 4-position relative to the nitro group (or 1-position relative to the

ring).[1]
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4M HCl in Dioxane
or TFA/DCM
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Click to download full resolution via product page

Figure 2: Two-step synthetic pathway yielding the target scaffold from commodity precursors.

Step-by-Step Methodology
Step 1: SNAr Coupling

Reagents:

N-Boc-3-hydroxypyrrolidine (1.0 equiv) [CAS: 101469-92-5][1]

3-Chloro-4-nitrofluorobenzene (1.1 equiv) [CAS: 350-30-1][1]

Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

Solvent: Anhydrous DMF or THF

Protocol:

o Activation: In a flame-dried flask under Nz, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous
DMF (0.2 M). Cool to 0°C.[1]
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» Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution
ceases. Note: Hz gas is generated; ensure venting.

e Addition: Add 3-chloro-4-nitrofluorobenzene dropwise (dissolved in minimal DMF).

e Reaction: Allow warming to Room Temperature (RT). Stir for 2—4 hours. Monitor by TLC
(Hexane/EtOAc 3:1) or LCMS.[1]

e Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water and
brine (critical to remove DMF).[1] Dry over Na2SOa4 and concentrate.

 Purification: Flash column chromatography (SiO2).[1] Elute with 10-30% EtOAc in Hexanes.
[1]

Step 2: Boc-Deprotection

Protocol:

Dissolve the intermediate in 1,4-dioxane (or DCM).[1]

Add 4M HCI in dioxane (5-10 equiv) at 0°C.

Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]

Isolation: Filter the solid and wash with Et20.[1] If no solid forms, concentrate to dryness to
obtain the crude HCI salt.[1]

Quality Control & Validation

To ensure data integrity for downstream biological assays, the compound must meet specific
QC criteria.
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Test Acceptance Criteria Method

Consistent structure;
1H NMR (DMSO-ds) integration matches 3 aromatic 400 MHz+ NMR

protons, 7 pyrrolidine protons.

LCMS Purity >95% (UV 254 nm) Reverse Phase C18
White to pale yellow solid (HCI ] )
Appearance Visual Inspection
salt)
Residual Solvent <5000 ppm (DMF/EtOAC) GC-Headspace or 1H NMR

Mechanistic Note: The chlorine atom at the 3-position is significantly less reactive than the
fluorine at the 4-position (activated by the para-nitro group).[1] However, avoid using excessive
heat (>80°C) during the SNAr step to prevent minor side reactions at the chlorine site [1].[1]

Safety & Handling

o Nitroaromatics: While this specific compound is stable, nitro-substituted aromatics can be
energetic.[1] Avoid heating crude reaction mixtures to dryness if unreacted reagents are

present.[1]
e Sodium Hydride: Reacts violently with water.[1] Use inert atmosphere (Argon/Nitrogen).[1][3]

» Skin Sensitization: Benzylic halides and nitro-compounds are potential sensitizers.[1] Handle
with nitrile gloves and work in a fume hood.[1]
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e Precursor Availability (3-Chloro-4-nitrofluorobenzene): PubChem Compound Summary for
CID 67677.[1] Link[1]

e Boc-Deprotection Standards: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective
Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemdLite - 3-[3-chloro-4-(4-chlorophenoxy)anilino]-1-[4-(4-
nitrophenyl)sulfanylphenyl]pyrrolidine-2,5-dione (C28H19CI2N305S)
[pubchemlite.lcsb.uni.lu]

e 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents
[patents.google.com]

« 3. orgsyn.org [orgsyn.org]

 To cite this document: BenchChem. [Commercial Availability & Technical Guide: 3-(3-Chloro-
4-nitrophenoxy)pyrrolidine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537318/docs#commercial-availability-technical-
guide-3-3-chloro-4-nitrophenoxy-pyrrolidine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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